molecular formula C13H13NO5 B1358551 4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 932894-19-4

4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No.: B1358551
CAS No.: 932894-19-4
M. Wt: 263.25 g/mol
InChI Key: WYFKBNZBIMOSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is a synthetic isoxazole derivative characterized by a 2-methoxyphenoxy methyl group at the 4-position of the isoxazole ring and a methyl group at the 5-position.

Properties

IUPAC Name

4-[(2-methoxyphenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-8-9(12(13(15)16)14-19-8)7-18-11-6-4-3-5-10(11)17-2/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFKBNZBIMOSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)COC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid typically involves several steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and protein bindingAdditionally, it is used in industrial settings for the production of various chemical products .

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Isoxazole carboxylic acid derivatives are widely explored for their biological activities and synthetic versatility. Below is a detailed comparison of the target compound with key structural analogs:

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substitutions
Compound Name Substituent on Phenoxy Group Isoxazole Substitution CAS Number Notes
Target Compound 2-Methoxyphenoxy 5-Methyl Not explicitly listed Discontinued commercially
4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid (QZ-3554) 2,4-Difluorophenoxy 5-Methyl 932918-49-5 Fluorinated substituent; 95% purity
4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid 3-Fluorophenoxy 5-Methyl 934063-54-4 Fluorine substitution; InChIKey: NMHQPJCBOQTBGN
4-[(4-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid 4-Chlorophenoxy 5-Methyl Not explicitly listed Chlorine substituent; higher lipophilicity
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid 4-Methoxyphenyl None 3405-77-4 Phenyl substitution instead of phenoxy
Key Observations :
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2-methoxyphenoxy group is electron-donating, whereas fluorinated (QZ-3554) and chlorinated () analogs feature electron-withdrawing substituents.
  • Synthetic Accessibility : The target compound’s synthesis likely involves ester hydrolysis or cyclization, as seen in related isoxazole derivatives (e.g., hydrolysis of ethyl esters in ). Fluorinated analogs may require specialized reagents like aryl fluorides .
  • Commercial Availability : The target compound is listed as discontinued , whereas fluorinated and chlorinated variants remain available, highlighting their broader applicability in research .

Physicochemical Properties

  • Acidity: The carboxylic acid group (pKa ~4-5) facilitates salt formation, improving solubility in physiological conditions. Methyl and phenoxy substituents may increase lipophilicity (logP), affecting membrane permeability .
  • Thermal Stability : Melting points for related compounds (e.g., 5-methylisoxazole-3-carboxylic acid: 168–170°C ) suggest moderate thermal stability, though substituents like fluorine or chlorine may alter this property .

Biological Activity

4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is a compound that belongs to the isoxazole family, known for its diverse biological activities. Isoxazole derivatives have been extensively studied for their potential applications in pharmacology and agrochemistry, including antiviral, antibacterial, anti-cancer, and herbicidal properties. This article will explore the biological activity of this specific compound, including its mechanisms of action, research findings, and comparative analysis with other related compounds.

  • Molecular Formula : C13H13NO5
  • Molecular Weight : 263.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 932894-19-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in various biological pathways. The compound has shown potential in:

  • Inhibiting Enzyme Activity : It can bind to certain enzymes, altering their activity which may lead to therapeutic effects in diseases such as cancer.
  • Modulating Protein Interactions : The compound may influence protein-protein interactions, which are crucial in many cellular processes.

Antitumor Activity

Research indicates that derivatives of isoxazoles, including this compound, exhibit antitumor properties. A study highlighted its potential against aurora kinase enzymes, which are critical in cell division and are often overexpressed in tumors . The structural characteristics of the compound allow it to effectively inhibit these kinases.

Antimicrobial Properties

Isoxazole derivatives have been recognized for their antimicrobial activities. The compound's structural similarity to other known antimicrobial agents suggests it may possess similar properties. Studies have shown that isoxazole compounds can exhibit antibacterial and antifungal activities .

Agrochemical Applications

The compound has also been explored for its agrochemical properties, particularly as a potential herbicide or fungicide. Isoxazoles have been used as key building blocks in developing pesticides due to their effectiveness against various plant pathogens .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other isoxazole derivatives:

Compound NameAntitumor ActivityAntimicrobial ActivityAgrochemical Potential
This compoundYesYesYes
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acidModerateYesLimited
5-Amino-3-methyl-isoxazole-4-carboxylic acidYesModerateNo

Case Studies and Research Findings

  • Antitumor Study : A study conducted on various isoxazole derivatives demonstrated that this compound significantly inhibited the growth of cancer cells through specific enzyme inhibition mechanisms .
  • Microbial Inhibition : Research has indicated that this compound exhibits substantial antibacterial properties against certain strains of bacteria, making it a candidate for further development as an antimicrobial agent .
  • Agrochemical Research : Investigations into the agrochemical potential revealed that the compound could be effective against specific plant pathogens, suggesting its utility in agricultural applications .

Q & A

Q. What are the reliable synthetic routes for 4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid?

Methodological Answer:

  • The compound can be synthesized via sequential esterification and alkylation reactions. For example, coupling 5-methylisoxazole-3-carboxylic acid derivatives with 2-methoxyphenoxy-methyl groups using carbodiimide-based coupling agents (e.g., DCC or EDC) .
  • Optimize reaction conditions (solvent, temperature) using computational reaction path search methods, such as quantum chemical calculations, to reduce trial-and-error experimentation .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Employ a combination of HPLC (for purity assessment), NMR (¹H/¹³C for substituent confirmation), and IR spectroscopy (to verify functional groups like carboxylic acid and methoxy) .
  • Cross-validate with X-ray crystallography if crystalline derivatives are obtainable, as seen in structurally related methoxyphenyl isoxazoles .

Q. What experimental conditions are critical for maintaining stability during storage?

Methodological Answer:

  • Store under inert atmosphere (N₂/Ar) at 0–6°C to prevent hydrolysis of the isoxazole ring or oxidation of the methoxyphenoxy group, based on stability studies of analogous compounds .
  • Conduct accelerated stability testing at varying pH (e.g., 3–9) and temperatures (25–40°C) to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for this compound?

Methodological Answer:

  • Combine 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for the methoxyphenoxy and isoxazole protons .
  • Validate ambiguous data using computational NMR prediction tools (e.g., DFT-based chemical shift calculations) to match experimental observations .

Q. What computational strategies are effective for studying its reaction mechanisms?

Methodological Answer:

  • Use density functional theory (DFT) to model reaction intermediates and transition states, focusing on the electronic effects of the methoxy substituent on alkylation kinetics .
  • Apply molecular dynamics (MD) simulations to study solvent interactions during esterification, which can guide solvent selection for improved yields .

Q. How can enantiomeric purity be optimized if chiral byproducts form during synthesis?

Methodological Answer:

  • Employ chiral chromatography (e.g., Chiralpak® columns) or asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) to isolate enantiomers, as demonstrated in related isoxazole syntheses .
  • Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC , referencing resolved analogs like (R)-(-)-α-methoxyphenylacetic acid .

Q. How should researchers address conflicting bioactivity data in enzyme inhibition assays?

Methodological Answer:

  • Replicate assays under tightly controlled conditions (pH, temperature, enzyme concentration) to isolate variables affecting activity, as seen in studies of structurally similar isoxazole derivatives .
  • Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric) and compare with computational docking studies to identify binding site interactions .

Data Contradiction Analysis

Q. What methodologies reconcile discrepancies in reported melting points?

Methodological Answer:

  • Verify purity via DSC (differential scanning calorimetry) and elemental analysis to rule out impurities affecting melting behavior .
  • Compare data with structurally related compounds (e.g., 5-methylisoxazole-4-carboxylic acid derivatives) to contextualize thermal stability trends .

Q. How can researchers validate conflicting solubility profiles in polar vs. nonpolar solvents?

Methodological Answer:

  • Perform solubility parameter calculations (Hansen parameters) to predict solvent compatibility, leveraging data from methoxyphenyl analogs .
  • Experimentally test solubility in binary solvent systems (e.g., DMSO/water) to identify co-solvents that enhance dissolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.